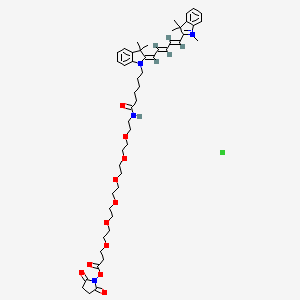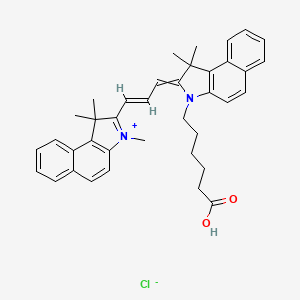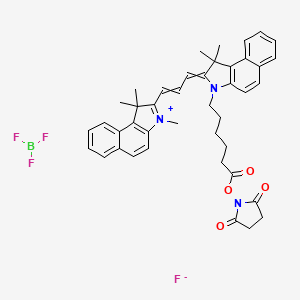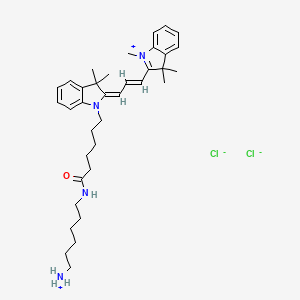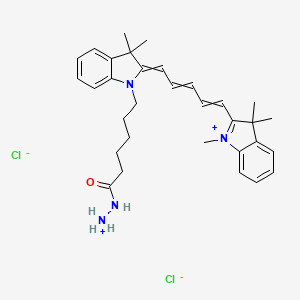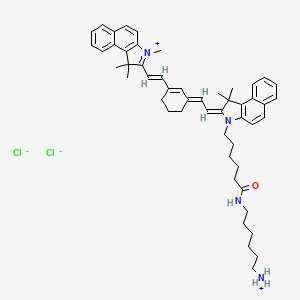
Dactylocycline E
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dactylocycline E is a novel tetracycline derivative produced by the fermentation of Dactylosporangium species. Tetracyclines are a class of antibiotics known for their broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria. This compound, like other tetracyclines, features a linearly fused tetracyclic structure and an oxidized 2-naphthacenecarboxamide framework .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Dactylocycline E involves a complex biosynthetic pathway that includes glycosylation processes. The biosynthesis of tetracyclines typically involves the use of TetR/MarR-transporter and resistance enzymes as probes to identify potential tetracycline gene clusters in the actinobacteria genome .
Industrial Production Methods: Industrial production of this compound is achieved through the fermentation of Dactylosporangium species. The fermentation process is optimized to maximize the yield of this compound and involves the use of specific growth media and conditions to promote the production of this compound .
化学反应分析
Types of Reactions: Dactylocycline E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the structure of the compound to enhance its biological activity and stability .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to ensure the desired modifications are achieved without compromising the integrity of the tetracycline core .
Major Products: The major products formed from the reactions of this compound include modified tetracycline derivatives with enhanced antibacterial activity and reduced resistance .
科学研究应用
Dactylocycline E has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a model compound for studying the biosynthesis and chemical modification of tetracyclines. It serves as a valuable tool for understanding the structure-activity relationships of tetracycline antibiotics .
Biology: In biology, this compound is used to study the mechanisms of bacterial resistance and the interaction of tetracyclines with bacterial ribosomes. It provides insights into the development of new antibiotics to combat resistant bacterial strains.
Medicine: In medicine, this compound is investigated for its potential use as a therapeutic agent against multi-drug resistant bacterial infections. Its unique structure and mode of action make it a promising candidate for the development of new antibiotics.
Industry: In the pharmaceutical industry, this compound is used in the development of new antibiotic formulations and as a reference compound for quality control in the production of tetracycline antibiotics.
作用机制
Dactylocycline E exerts its effects by targeting the 30S prokaryotic ribosomal subunit, preventing the interaction of aminoacyl-tRNA with the ribosome and inhibiting protein synthesis. This mechanism is similar to other tetracyclines, but this compound has unique structural features that enhance its binding affinity and reduce resistance.
相似化合物的比较
Similar Compounds: Similar compounds to Dactylocycline E include other tetracycline derivatives such as chlorotetracycline, oxytetracycline, and tigecycline.
Comparison: Compared to other tetracyclines, this compound has unique structural modifications that enhance its antibacterial activity and reduce the likelihood of resistance. Its glycosylation pattern and specific modifications at the C9 position distinguish it from other tetracyclines and contribute to its unique properties.
属性
CAS 编号 |
146064-01-9 |
|---|---|
分子式 |
C31H39ClN2O13 |
分子量 |
683.1 g/mol |
IUPAC 名称 |
7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-6-(4-hydroxy-5-methoxy-4,6-dimethyloxan-2-yl)oxy-8-methoxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C31H39ClN2O13/c1-11-26(45-7)28(2,41)10-15(46-11)47-29(3)12-9-30(42)23(34(4)5)22(37)18(27(33)40)25(39)31(30,43)24(38)16(12)21(36)17-13(35)8-14(44-6)20(32)19(17)29/h8,11-12,15,23,26,35-36,39,41-43H,9-10H2,1-7H3,(H2,33,40) |
InChI 键 |
AJNKOLPCDAVKFH-UHFFFAOYSA-N |
SMILES |
O=C(C(C1=O)=C(O)C(N(C)C)=C2(O)C=C3[C@@](C)(O[C@H]4C[C@]([C@@H]([C@H](C)O4)OC)(C)O)C5=C(C(C3=C(O)[C@@]21O)=O)C(O)=CC(OC)=C5Cl)N |
规范 SMILES |
CC1C(C(CC(O1)OC2(C3CC4(C(C(=O)C(=C(C4(C(=O)C3=C(C5=C2C(=C(C=C5O)OC)Cl)O)O)O)C(=O)N)N(C)C)O)C)(C)O)OC |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Dactylocycline E; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![disodium;[4-[[(6S,9aS)-1-(benzylcarbamoyl)-8-[(2-methylindazol-7-yl)methyl]-4,7-dioxo-2-prop-2-enyl-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] phosphate](/img/structure/B606849.png)
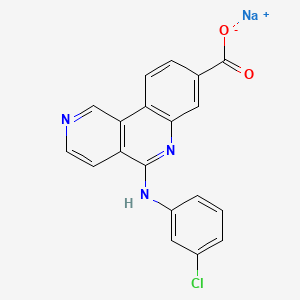
![5-((3-Ethynylphenyl)amino)pyrimido[4,5-c]quinoline-8-carboxylic acid](/img/structure/B606853.png)
